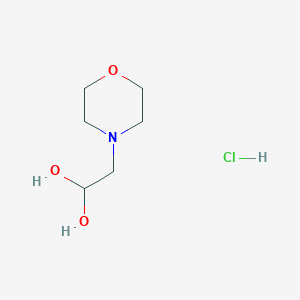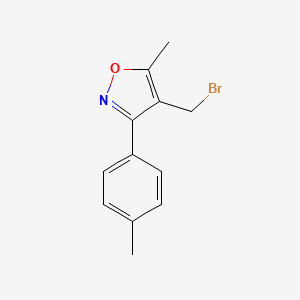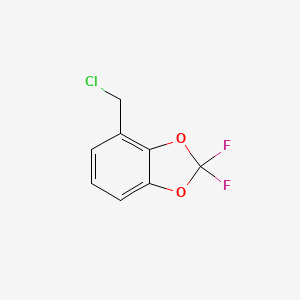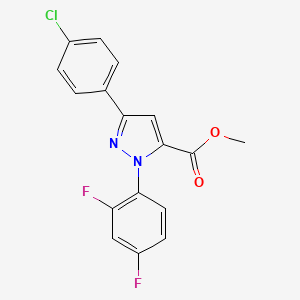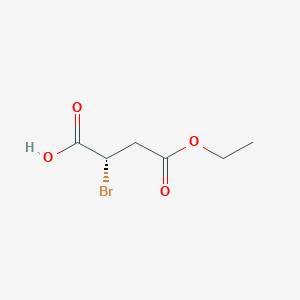
(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid
Übersicht
Beschreibung
“(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid” is a chemical compound with the CAS Number: 1332610-01-1 . It has a molecular weight of 225.04 and its IUPAC name is (S)-2-bromo-4-ethoxy-4-oxobutanoic acid .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H9BrO4 . The InChI code for this compound is 1S/C6H9BrO4/c1-2-11-5(8)3-4(7)6(9)10/h4H,2-3H2,1H3,(H,9,10)/t4-/m0/s1 .Wissenschaftliche Forschungsanwendungen
1. Environmental Impact and Toxicity Studies
Studies have been focused on understanding the environmental fate, behavior, and toxicity of herbicides, including compounds structurally similar to (2S)-2-bromo-4-ethoxy-4-oxobutanoic acid. The research emphasizes the importance of studying the eco-toxicological effects of such compounds on aquatic life, plants, and human health to provide insights into their global trends and potential toxic effects. This information is crucial in identifying tendencies, gaps, and future research efforts for compounds similar to this compound, helping to design effective strategies to mitigate their environmental impact (Zuanazzi et al., 2020).
2. Analytical Methods for Determining Antioxidant Activity
Various analytical methods are employed to study the antioxidant activity of chemical compounds, including those related to this compound. These methods, based on chemical reactions and spectrophotometry, are crucial in determining the antioxidant capacity and understanding the interactions of complex samples. The significance of these methods lies in their application across various fields such as food engineering, medicine, and pharmacy, providing a critical perspective on the utility of compounds structurally similar to this compound (Munteanu & Apetrei, 2021).
3. Industrial and Biotechnological Applications
Compounds related to this compound are explored for their potential in industrial and biotechnological applications. The research covers the use of such compounds in processes like detoxification of industrial effluents, water purification systems, and bioremediation of pesticides. These applications highlight the versatility of compounds structurally similar to this compound and their potential in contributing to environmental protection and sustainable industrial practices (Couto & Herrera, 2006).
Eigenschaften
IUPAC Name |
(2S)-2-bromo-4-ethoxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO4/c1-2-11-5(8)3-4(7)6(9)10/h4H,2-3H2,1H3,(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXWOKSQXXSFEB-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one HCl](/img/structure/B1447117.png)

![4H,6H,7H-furo[3,2-c]pyran-4,6-dione](/img/structure/B1447122.png)

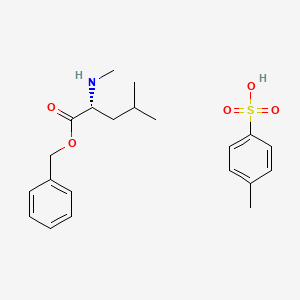
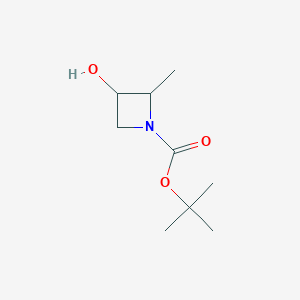
![3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1447129.png)
![4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride](/img/structure/B1447130.png)

